2,6-Difluoro-4-methoxybenzonitrile

Description

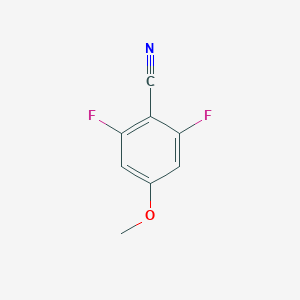

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGFDVIQHBAJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381123 | |

| Record name | 2,6-Difluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123843-66-3 | |

| Record name | 2,6-Difluoro-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123843-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and potential applications of 2,6-Difluoro-4-methoxybenzonitrile (CAS No: 123843-66-3). This fluorinated aromatic compound serves as a critical building block in the synthesis of complex molecules, particularly in the fields of materials science and medicinal chemistry.

Core Properties and Data

This compound is a substituted benzonitrile featuring two fluorine atoms ortho to the nitrile group and a methoxy group in the para position. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

Summary of Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₂NO | [1][2][3][4] |

| Molecular Weight | 169.13 g/mol | [1][2][5] |

| Exact Mass | 169.03392 g/mol | [2] |

| Melting Point | 53-57 °C | [1][5] |

| Boiling Point | 212 °C | [1][5] |

| Density | 1.27 g/cm³ | [1][5] |

| Vapor Pressure | 0.18 mmHg at 25°C | [1] |

| Refractive Index | 1.485 | [1] |

| Flash Point | 82 °C | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are crucial for researchers. The following protocols are based on cited synthetic routes.

Protocol 1: Synthesis from 2,6-Difluoro-4-methoxybenzamide

This protocol describes the dehydration of a benzamide precursor to form the nitrile.

-

Materials: 2,6-Difluoro-4-methoxybenzamide (referred to as compound 26), thionyl chloride (SOCl₂), dry dimethylformamide (DMF), ice-water.

-

Procedure:

-

A solution of 2,6-Difluoro-4-methoxybenzamide (20.0 g, 0.11 mol) is prepared in dry DMF (250 ml).

-

Separately, a solution of thionyl chloride (139.0 g, 1.17 mol) in dry DMF (150 ml) is prepared.

-

The thionyl chloride solution is added to the stirred solution of the benzamide at room temperature.[6]

-

The reaction mixture is stirred at room temperature overnight.[6]

-

After the reaction is complete, the mixture is carefully poured onto ice-water to precipitate the product.

-

The solid product, this compound, is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or chromatography.

-

Protocol 2: Synthesis via Carboxylation of 3,5-Difluoroanisole

This route outlines a multi-step synthesis starting from 3,5-difluoroanisole, which is a known pathway for producing related hydroxybenzonitriles.[7]

-

Step 1: Carboxylation of 3,5-Difluoroanisole

-

3,5-Difluoroanisole is carboxylated to form 2,6-difluoro-4-methoxybenzoic acid. This step typically involves organometallic intermediates (e.g., lithiation followed by quenching with CO₂).

-

-

Step 2: Conversion of Benzoic Acid to Nitrile

-

The resulting 2,6-difluoro-4-methoxybenzoic acid is then converted into the corresponding nitrile, this compound.[7] This transformation can be achieved through various methods, such as conversion to the primary amide followed by dehydration (as in Protocol 1) or via other nitrile-forming reagents.

-

Protocol 3: Amination of this compound

This protocol details the conversion of the title compound into an amino derivative, demonstrating the reactivity of the fluorine atoms.

-

Materials: this compound (45 g, 266.3 mmol), Dimethyl sulfoxide (DMSO, 400 mL), Dihydropyran (DHP, 1.0 mL, 12.40 mmol), Ammonia (gas), Water, Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve this compound in DMSO in a reaction vessel.[8]

-

Add DHP to the solution.[8]

-

Bubble ammonia gas through the reaction mixture for approximately 10 minutes, then seal the vessel.[8]

-

Heat the mixture to 80°C and stir overnight.[8]

-

After cooling, dilute the reaction mixture with water (300 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with EtOAc (3 x 300 mL).[8]

-

Combine the organic layers and wash sequentially with water (3 x 300 mL) and brine (300 mL).[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

-

Purify the residue by silica gel chromatography (PE/EtOAc = 1/3) to obtain 2-Amino-6-fluoro-4-methoxy-benzonitrile as a white solid.[8]

-

Visualized Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, which can be further utilized in subsequent reactions.

Caption: Synthetic pathway from 3,5-Difluoroanisole to this compound.

Applications and Significance

Fluorinated benzonitriles are valuable intermediates in various high-tech applications. The presence of fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical candidates.[9] In materials science, these compounds are precursors for liquid crystals, where the fluorine substitutions and the strong dipole moment of the nitrile group contribute to desirable electro-optical properties and thermal stability.[10] The title compound, with its specific substitution pattern, is a versatile scaffold for creating diverse chemical structures for research and development.

References

- 1. chembk.com [chembk.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. PubChemLite - this compound (C8H5F2NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C8H5F2NO | CID 2778772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 123843-66-3 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 8. 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. dakenchem.com [dakenchem.com]

Technical Guide: Physical Properties of 2,6-Difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Difluoro-4-methoxybenzonitrile (CAS No: 123843-66-3), a key intermediate in the synthesis of various chemical compounds. This document includes a summary of its physical data, generalized experimental protocols for property determination, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₅F₂NO.[1][2] It typically appears as a white to yellow crystalline powder.[1] The quantitative physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 123843-66-3 | [1][2][3] |

| Molecular Formula | C₈H₅F₂NO | [1][2] |

| Molecular Weight | 169.13 g/mol | [1][2] |

| Melting Point | 53-57 °C | [1][2][3] |

| Boiling Point | 212 °C | [1][3] |

| Density | 1.27 g/cm³ | [1][3] |

| Flash Point | 82 °C | [1][3] |

| Vapor Pressure | 0.18 mmHg at 25°C | [1] |

| Refractive Index | 1.485 | [1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of purity and is typically reported as a range.

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are observed. Pure compounds exhibit a sharp melting range (typically 0.5-1.0°C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is jabbed into the powder.

-

The tube is inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[4]

-

Measurement:

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

-

-

Purity Assessment: A wide melting range often indicates the presence of impurities.

Boiling Point Determination (Microscale/Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first be melted.

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small vial of the liquid containing an inverted capillary tube is heated. The boiling point is the temperature at which liquid is drawn back into the capillary tube upon cooling.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small glass vial (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: The solid this compound is first melted. Approximately 0.5 mL of the molten liquid is placed into the small glass vial.

-

A capillary tube is placed inside the vial with the open end down.[6]

-

Apparatus Setup: The vial is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is fully immersed.[6]

-

Measurement:

-

The apparatus is heated gently. Air will slowly bubble from the capillary tube.

-

Heating is continued until a steady and vigorous stream of bubbles emerges from the capillary tube, indicating the liquid has reached its boiling point.[6]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the sample at the recorded atmospheric pressure.[6]

-

Logical Workflow and Visualization

This compound can be synthesized from related precursors. One logical synthetic route involves the methylation of its phenolic analogue, 2,6-Difluoro-4-hydroxybenzonitrile. Another documented synthetic pathway begins with 3,5-difluoroanisole.[7] The following diagram illustrates a high-level logical workflow for the synthesis starting from a fluorinated phenol precursor.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ursinus.edu [ursinus.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

Spectral Analysis of 2,6-Difluoro-4-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its fluorinated structure can impart unique electronic and pharmacokinetic properties, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the available spectral data for this compound, along with detailed experimental protocols for its characterization.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| SMILES | COC1=CC(=C(C(=C1)F)C#N)F |

| InChI | InChI=1S/C8H5F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 |

Spectral Data

While experimental spectra for this compound are not widely available in the public domain, the following tables present the available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of structurally similar compounds.

Mass Spectrometry

The mass spectrum of this compound has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Mass-to-charge ratio (m/z) | 169.0 (M⁺) |

Table 1: Mass Spectrometry Data for this compound.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

The predicted ¹H NMR spectrum is expected to show two main signals corresponding to the methoxy group protons and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

| ~ 6.7 | Triplet | 2H | Aromatic C-H |

Table 2: Predicted ¹H NMR Spectral Data for this compound.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

The predicted ¹³C NMR spectrum will be more complex due to the fluorine substitution and the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 56 | -OCH₃ |

| ~ 95 (triplet) | Aromatic C-H |

| ~ 115 | Cyano (C≡N) |

| ~ 160 (doublet of doublets) | Aromatic C-F |

| ~ 165 | Aromatic C-OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

Predicted Infrared (IR) Data

The IR spectrum is expected to show characteristic absorption bands for the nitrile, ether, and aromatic C-F bonds.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2230 | Strong, Sharp | C≡N stretch |

| ~ 1620, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | Aryl-O stretch (asymmetric) |

| ~ 1050 | Strong | Aryl-O stretch (symmetric) |

| ~ 1100-1000 | Strong | C-F stretch |

Table 4: Predicted Infrared (IR) Spectral Data for this compound.

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of substituted benzonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: -10 to 220 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance or Absorbance

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Data Processing:

-

The total ion chromatogram (TIC) will show the retention time of the compound.

-

The mass spectrum corresponding to the chromatographic peak of this compound will provide the molecular ion peak and fragmentation pattern.

Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound, starting from 3,5-difluoroanisole. This provides a logical context for the characterization of the final product.

Conclusion

This technical guide provides a summary of the available and predicted spectral data for this compound. The detailed experimental protocols offer a practical framework for researchers to characterize this compound in the laboratory. The provided synthesis workflow gives context to the importance of robust analytical methods for confirming the identity and purity of the final product. As a fluorinated benzonitrile derivative, this compound holds promise for further investigation in various scientific and industrial applications.

A Technical Guide to 2,6-Difluoro-4-methoxybenzonitrile: Synthesis, Properties, and Applications in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-difluoro-4-methoxybenzonitrile, a key fluorinated building block in the synthesis of advanced agrochemicals. This document details its chemical structure, physicochemical properties, spectroscopic data, a plausible synthetic pathway with experimental considerations, and its primary application as a precursor to protoporphyrinogen oxidase (PPO) inhibiting herbicides.

Chemical Structure and Properties

This compound is an aromatic organic compound characterized by a benzonitrile core substituted with two fluorine atoms at positions 2 and 6, and a methoxy group at position 4. This specific arrangement of electron-withdrawing (fluorine, nitrile) and electron-donating (methoxy) groups imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis.

The structural and key physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₂NO | --INVALID-LINK-- |

| Molecular Weight | 169.13 g/mol | --INVALID-LINK-- |

| CAS Number | 123843-66-3 | --INVALID-LINK-- |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | 53-57 °C | ChemBK |

| Boiling Point | 212 °C | ChemBK |

| InChI | InChI=1S/C8H5F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 | --INVALID-LINK-- |

| SMILES | COC1=CC(=C(C(=C1)F)C#N)F | --INVALID-LINK-- |

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Data Type | Predicted/Analogous Values | Notes |

| Mass Spectrometry (MS) | Predicted m/z | [M+H]⁺: 170.04120, [M+Na]⁺: 192.02314 | Predicted values for various adducts are available. --INVALID-LINK-- |

| ¹H NMR | Expected signals for a methoxy group (singlet, ~3.9 ppm) and aromatic protons (multiplet, ~6.7-7.0 ppm). | Based on general chemical shift knowledge. | |

| ¹³C NMR | Expected signals for nitrile carbon (~115 ppm), aromatic carbons (varying shifts), and methoxy carbon (~56 ppm). | Based on general chemical shift knowledge. | |

| Infrared (IR) Spectroscopy | Expected characteristic peaks for C≡N stretching (~2230 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹). | Based on typical functional group frequencies. |

Synthesis of this compound

A plausible and documented synthetic route to this compound involves the methylation of its precursor, 2,6-difluoro-4-hydroxybenzonitrile. The synthesis of this precursor has been described starting from 3,5-difluoroaniline.

Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile

A reported method for the synthesis of 2,6-difluoro-4-hydroxybenzonitrile involves a multi-step process starting from 3,5-difluoroaniline.[1] The key steps include bromination, diazotization-hydrolysis, and cyanidation.[1]

Caption: Synthetic pathway for 2,6-difluoro-4-hydroxybenzonitrile.

Experimental Protocol: Methylation of 2,6-Difluoro-4-hydroxybenzonitrile (Proposed)

Materials:

-

2,6-difluoro-4-hydroxybenzonitrile

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF, THF)

-

Deionized water

-

Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoro-4-hydroxybenzonitrile and a suitable base (e.g., 1.5-2.0 equivalents of potassium carbonate) in an anhydrous solvent.

-

Addition of Methylating Agent: To the stirred suspension, add the methylating agent (e.g., 1.1-1.5 equivalents of dimethyl sulfate) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

References

A Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence a molecule's properties, including its metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds like this one of interest in drug discovery.[1][2] A critical parameter for the development and application of any new chemical entity is its solubility, which affects its bioavailability, formulation, and performance in various assays.

This technical guide provides a summary of the available physicochemical properties of this compound and outlines a comprehensive, generalized experimental protocol for determining its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the methodology for obtaining this crucial information.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting solubility experiments.

| Property | Value | Reference |

| CAS Number | 123843-66-3 | [3][4] |

| Molecular Formula | C8H5F2NO | [3][4] |

| Molecular Weight | 169.13 g/mol | [3][4] |

| Melting Point | 53-57 °C | [3][4] |

| Boiling Point | 212 °C | [3] |

| Density | 1.27 g/cm³ | [3] |

| Vapor Pressure | 0.18 mmHg at 25°C | [3] |

| Flash Point | 82 °C | [3] |

| Refractive Index | 1.485 | [3] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound. This method is based on the widely used shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.[5]

Materials and Equipment

-

This compound (solid)

-

Selected solvent(s) (e.g., water, ethanol, DMSO, buffers at various pH)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for buffered solutions)

Procedure

-

Preparation of Stock Solution and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of known concentrations.

-

Analyze these standards using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[5]

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker.

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used to generate the calibration curve.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the equilibrium solubility of a solid compound.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways in which this compound is involved. Further research would be required to elucidate its biological activity and potential molecular targets.

Conclusion

References

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing nitrile and fluorine substituents and the electron-donating methoxy group, make it a valuable building block for the synthesis of complex molecules with tailored biological and physical characteristics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, spectroscopic data, and a review of its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| CAS Number | 123843-66-3 | |

| Melting Point | 53-57 °C | [2][3] |

| Boiling Point | 212 °C | [3] |

| Density | 1.27 g/cm³ | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and practical approach involves the methylation of its precursor, 2,6-difluoro-4-hydroxybenzonitrile. An alternative pathway proceeds via the carboxylation of 3,5-difluoroanisole, followed by conversion of the resulting benzoic acid to the nitrile.

Experimental Protocol: Methylation of 2,6-Difluoro-4-hydroxybenzonitrile

This protocol details the synthesis of this compound from 2,6-difluoro-4-hydroxybenzonitrile.

Materials:

-

2,6-Difluoro-4-hydroxybenzonitrile

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,6-difluoro-4-hydroxybenzonitrile (1 equivalent) in acetone or DMF, add potassium carbonate (1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Synthetic Pathway from 3,5-Difluoroanisole

An alternative synthetic route starts from 3,5-difluoroanisole.[4] This pathway involves the carboxylation of the anisole derivative to form 2,6-difluoro-4-methoxybenzoic acid.[4] Subsequent conversion of the carboxylic acid to the corresponding nitrile yields this compound.[4] This intermediate can then be demethylated to produce 2,6-difluoro-4-hydroxybenzonitrile.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (O-CH₃) and signals in the aromatic region corresponding to the two equivalent protons on the benzene ring. Based on data for 4-methoxybenzonitrile, the methoxy protons would likely appear around 3.86 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methoxy carbon, the nitrile carbon, and the aromatic carbons. The chemical shifts will be influenced by the fluorine and methoxy substituents. For comparison, the ¹³C NMR data for 4-methoxybenzonitrile shows signals at δ 55.5 (OCH₃), 103.9, 114.7, 119.2, 133.9, and 162.8 ppm.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-O-C stretch (asymmetric and symmetric): Strong bands in the region of 1250-1000 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1350-1150 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 169, corresponding to its molecular weight.[6] Fragmentation patterns would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and other characteristic cleavages of the aromatic ring.

Applications in Drug Discovery and Development

Fluorinated benzonitriles are recognized as important pharmacophores in modern drug design. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[7][8] The nitrile group can participate in hydrogen bonding and other interactions with biological targets, contributing to the overall activity.[7]

While specific biological activity data for this compound is not extensively reported, its structural motifs are present in molecules with a range of therapeutic applications. For instance, fluorinated benzonitrile derivatives have been investigated as microtubule-destabilizing agents for cancer therapy and as PET radiotracers for imaging metabotropic glutamate receptor subtype 5 (mGluR5).[9][10]

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel enzyme inhibitors and receptor modulators. The strategic placement of the functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Conclusion

This compound is a versatile and valuable chemical entity with significant potential for the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide has provided a detailed overview of its chemical and physical properties, synthetic methodologies, and spectroscopic characterization. While direct biological data for this specific compound is limited, its structural features suggest it is a promising scaffold for the design of novel bioactive molecules. Further research into the biological activities and potential signaling pathway modulation of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. researchgate.net [researchgate.net]

- 4. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. sparrow-chemical.com [sparrow-chemical.com]

- 8. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2,6-Difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms flanking a nitrile group and an electron-donating methoxy group, imparts specific chemical reactivity and physical properties that make it a valuable synthetic building block. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of bioactive molecules.

Chemical Identity and Properties

Synonyms and Identifiers

The compound is known by several names, which are crucial for comprehensive literature and database searches.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 123843-66-3 |

| Molecular Formula | C₈H₅F₂NO |

| PubChem CID | 2778772 |

| Other Synonyms | 4-Methoxy-2,6-difluorobenzonitrile; Benzonitrile, 2,6-difluoro-4-methoxy-; 4-Cyano-3,5-difluoroanisole |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 169.13 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | [Commercial Suppliers] |

| Melting Point | 54-58 °C | [Commercial Suppliers] |

| Boiling Point | 211.7 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.27 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | Inferred from synthesis protocols |

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydration of the corresponding amide, 2,6-Difluoro-4-methoxybenzamide.

Experimental Protocol:

-

Reaction Setup: A solution of 2,6-Difluoro-4-methoxybenzamide (1 equivalent) in a suitable dry solvent such as N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of thionyl chloride (SOCl₂) (approximately 10 equivalents) in dry DMF is added dropwise to the stirred solution of the amide at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthesis of this compound.

Applications in Synthesis

This compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules with applications in various fields.

Agrochemicals

This compound serves as a key building block for certain agrochemicals. The 2,6-difluorobenzonitrile moiety is a known pharmacophore in some herbicides and fungicides. For instance, it is a difluoro analog of the herbicide Dichlobenil. The synthetic utility often involves the transformation of the nitrile group or nucleophilic substitution on the aromatic ring.

Materials Science

The demethylation of this compound yields 2,6-Difluoro-4-hydroxybenzonitrile. This derivative is a precursor for the synthesis of liquid crystals, highlighting the role of this chemical scaffold in materials science.[1]

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the introduction of fluorine atoms into a molecule can enhance its metabolic stability, binding affinity, and bioavailability. This compound is a valuable starting material for incorporating the 2,6-difluoro-4-methoxyphenyl or related moieties into potential drug candidates.

One of the key applications is in the synthesis of kinase inhibitors. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented, its structural motifs are present in various kinase inhibitors. For example, the related compound, 2,6-difluoro-4-hydroxybenzonitrile, has been used in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors.[2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

Hypothetical Synthetic Application in Kinase Inhibitor Synthesis:

A plausible synthetic route would involve the conversion of the nitrile group to an amine or another functional group that can be further elaborated to construct the core of a kinase inhibitor. The 2,6-difluoro substitution pattern can provide conformational restriction and specific interactions with the target kinase.

References

The Synthesis and Strategic Importance of 2,6-Difluoro-4-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-4-methoxybenzonitrile is a highly functionalized aromatic compound that has garnered significant interest as a key intermediate in the synthesis of advanced materials and complex organic molecules. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a valuable building block in various chemical applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, with a focus on its applications in liquid crystal technology and its potential in medicinal chemistry. Detailed experimental protocols for its synthesis are provided, along with a summary of its key quantitative data.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their chemical and physical properties. In the case of benzonitrile derivatives, fluorination can significantly influence factors such as dipole moment, thermal stability, and lipophilicity. This compound stands out as a particularly interesting example due to the ortho-difluoro substitution pattern, which imparts distinct conformational and electronic characteristics. This guide delves into the scientific background of this compound, offering a detailed resource for researchers working with or considering the use of this versatile chemical intermediate.

History and Discovery

The earliest documented synthesis of a direct precursor to this compound appears in a 1989 publication by G. W. Gray and his colleagues in the journal Molecular Crystals and Liquid Crystals.[1] Their work focused on the preparation of 2,6-difluoro-4-hydroxybenzonitrile as a key component for the synthesis of liquid crystals. The synthetic route they described started from 3,5-difluoroanisole, which was carboxylated to form 2,6-difluoro-4-methoxybenzoic acid. This acid was then converted into the corresponding nitrile, this compound, which was subsequently demethylated to yield the target hydroxybenzonitrile.[1] This seminal work established the foundation for the use of this compound as a valuable intermediate in the field of materials science.

Physicochemical Properties

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 123843-66-3 | [2] |

| Molecular Formula | C₈H₅F₂NO | [2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Melting Point | 53°C to 57°C | [2] |

| Boiling Point | 211.7°C at 760 mmHg | [3] |

| Density | 1.27 g/cm³ | [3] |

| InChI Key | CMGFDVIQHBAJHT-UHFFFAOYSA-N | [2] |

Synthetic Protocols

There are two primary synthetic routes to this compound, both starting from readily available precursors.

Route 1: From 3,5-Difluoroanisole

This route, based on the work of Gray et al., involves the carboxylation of 3,5-difluoroanisole, followed by the conversion of the resulting carboxylic acid to the nitrile.[1]

Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzoic Acid

-

Materials: 3,5-Difluoroanisole, n-butyllithium, dry diethyl ether, solid carbon dioxide (dry ice).

-

Procedure: A solution of 3,5-difluoroanisole in dry diethyl ether is cooled to -78°C under an inert atmosphere. A solution of n-butyllithium in hexane is added dropwise, and the mixture is stirred for 2 hours at this temperature. The reaction mixture is then poured onto an excess of crushed solid carbon dioxide. After the excess carbon dioxide has evaporated, the mixture is hydrolyzed with water. The aqueous layer is separated, washed with diethyl ether, and then acidified with concentrated hydrochloric acid to precipitate the product. The crude 2,6-difluoro-4-methoxybenzoic acid is filtered, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

Materials: 2,6-Difluoro-4-methoxybenzoic acid, thionyl chloride, anhydrous dimethylformamide (DMF).

-

Procedure: To a stirred solution of 2,6-difluoro-4-methoxybenzoic acid in anhydrous DMF, thionyl chloride is added dropwise at room temperature. The mixture is stirred overnight and then carefully poured onto ice-water. The resulting precipitate is filtered, washed with water, and dried to yield this compound.

Route 2: From 3,5-Difluoroaniline via 2,6-Difluoro-4-hydroxybenzonitrile

This alternative route involves the synthesis of the hydroxy precursor, which is then methylated.

Step 1: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile

-

This multi-step process starts with 3,5-difluoroaniline and proceeds through bromination, diazotization, hydrolysis, and finally cyanidation to yield 2,6-difluoro-4-hydroxybenzonitrile.[3]

Step 2: Methylation of 2,6-Difluoro-4-hydroxybenzonitrile

-

Materials: 2,6-Difluoro-4-hydroxybenzonitrile, dimethyl sulfate, potassium carbonate, acetone.

-

Procedure: A mixture of 2,6-difluoro-4-hydroxybenzonitrile, potassium carbonate, and acetone is stirred at room temperature. Dimethyl sulfate is added dropwise, and the reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC). The mixture is then cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data

The structural characterization of this compound is typically performed using standard spectroscopic techniques.

| Technique | Data |

| Mass Spectrometry (GC-MS) | The electron ionization (EI) mass spectrum is available in public databases such as SpectraBase.[4] |

| ¹H NMR | Expected signals would include a singlet for the methoxy protons and a multiplet for the aromatic protons. |

| ¹³C NMR | Expected signals would include carbons of the aromatic ring (with C-F couplings), the nitrile carbon, and the methoxy carbon. |

| Infrared (IR) | Characteristic absorption bands would be expected for the C≡N stretch, C-O stretch, and C-F stretches. |

Applications

Liquid Crystal Intermediates

The primary and most well-documented application of this compound is as a precursor in the synthesis of liquid crystals.[1] The presence and orientation of the fluorine atoms and the cyano group significantly influence the dielectric anisotropy of the final liquid crystal molecules, a critical parameter for their performance in display technologies.

Drug Development and Medicinal Chemistry

While no approved drugs currently contain the this compound moiety, it serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The methoxy group is a common substituent in many approved drugs, where it can influence binding to target proteins and improve pharmacokinetic properties.[5] The difluorobenzonitrile scaffold is of interest for creating novel compounds with potential biological activity. For instance, benzonitriles are key intermediates in the synthesis of a wide range of therapeutic agents.[6] The unique electronic and steric properties of this compound make it an attractive starting point for the exploration of new chemical space in medicinal chemistry.

Conclusion

This compound is a strategically important chemical intermediate with a history rooted in the development of liquid crystal technology. The synthetic routes to this compound are well-established, offering researchers access to a versatile building block. While its primary application has been in materials science, its unique substitution pattern presents opportunities for the design and synthesis of novel compounds in the field of medicinal chemistry. This guide provides a foundational understanding of this compound, intended to facilitate its use in future research and development endeavors.

References

- 1. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Difluoro-4-methoxybenzonitrile from 3,5-Difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step protocol for the synthesis of 2,6-Difluoro-4-methoxybenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis commences with 3,5-difluoroanisole, which undergoes a Vilsmeier-Haack formylation to yield 2,6-difluoro-4-methoxybenzaldehyde. The intermediate aldehyde is then converted to its corresponding oxime, which is subsequently dehydrated to afford the target nitrile. This protocol offers a reliable pathway for the preparation of this compound with readily available reagents.

Synthetic Pathway Overview

The overall synthetic scheme is a three-step process starting from 3,5-difluoroanisole. The electron-donating methoxy group directs the electrophilic formylation to the para position, which is sterically accessible. The subsequent oximation and dehydration are standard transformations for converting aldehydes to nitriles.

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde

This procedure utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the 3,5-difluoroanisole ring. The Vilsmeier reagent is a weak electrophile, suitable for reacting with electron-rich aromatic compounds.[1][2]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

3,5-Difluoroanisole

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

-

To the flask, add anhydrous DMF (3 equivalents) and anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add 3,5-difluoroanisole (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,6-difluoro-4-methoxybenzaldehyde as a solid.[3]

Step 2: Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde Oxime

This is a standard condensation reaction between an aldehyde and hydroxylamine.

Materials:

-

2,6-Difluoro-4-methoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Pyridine

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluoro-4-methoxybenzaldehyde (1 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in a minimal amount of water.

-

Add the aqueous solution to the ethanolic solution of the aldehyde.

-

Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of ethanol under reduced pressure.

-

Add cold water to precipitate the oxime.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. The oxime is typically used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the dehydration of the oxime to the nitrile using a dehydrating agent such as thionyl chloride.[4]

Materials:

-

2,6-Difluoro-4-methoxybenzaldehyde oxime

-

Thionyl chloride (SOCl₂)

-

Toluene or Dichloromethane (anhydrous)

-

Ice water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a fume hood, suspend the 2,6-difluoro-4-methoxybenzaldehyde oxime (1 equivalent) in anhydrous toluene or DCM in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (2-3 equivalents) dropwise.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it into ice water to quench the excess thionyl chloride.

-

Separate the organic layer. Extract the aqueous layer with the same solvent.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

Table 1: Summary of Materials and Expected Yields

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | 3,5-Difluoroanisole | 2,6-Difluoro-4-methoxybenzaldehyde | POCl₃, DMF | 70-85% |

| 2 | 2,6-Difluoro-4-methoxybenzaldehyde | 2,6-Difluoro-4-methoxybenzaldehyde Oxime | NH₂OH·HCl | 90-98% |

| 3 | 2,6-Difluoro-4-methoxybenzaldehyde Oxime | This compound | SOCl₂ | 80-90% |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 3,5-Difluoroanisole | C₇H₆F₂O | 144.12 | Colorless liquid | N/A | 93343-10-3 |

| 2,6-Difluoro-4-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | Solid | 73-77[3][5] | 256417-10-4[3][5] |

| This compound | C₈H₅F₂NO | 169.13 | Solid | N/A | 123843-66-3 |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle with extreme care.

-

Organic solvents are flammable. Avoid open flames.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. 2,6-二氟-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 5. 2,6-二氟-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: 2,6-Difluoro-4-methoxybenzonitrile as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a valuable building block in medicinal chemistry, primarily owing to the presence of two electron-withdrawing fluorine atoms ortho to a nitrile group. This arrangement activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for the synthesis of a wide array of substituted aromatic compounds. The methoxy group provides an additional point for chemical modification, further enhancing its utility in the design of novel therapeutic agents.

The 2,6-difluorobenzonitrile moiety is a key component in a number of biologically active molecules, including kinase inhibitors. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability, and modulate the physicochemical properties of the final compound, such as pKa and lipophilicity. This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a hypothetical kinase inhibitor.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a precursor for the synthesis of substituted anilines and quinolines, which are prevalent scaffolds in many kinase inhibitors. The nitrile group can be readily converted to an amine or other functional groups, while the fluorine atoms facilitate the introduction of various side chains via SNAr reactions.

Table 1: Representative Synthetic Transformations of this compound

| Transformation | Reagents and Conditions | Product Type | Potential Therapeutic Area |

| Nucleophilic Aromatic Substitution | Substituted aniline, Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat | Substituted 2-amino-6-fluorobenzonitrile | Kinase Inhibitors (Oncology) |

| Reduction of Nitrile | Reducing agent (e.g., LiAlH₄ or H₂/Raney Ni) | Substituted benzylamine | Various |

| Hydrolysis of Nitrile | Acid or Base catalysis | Substituted benzoic acid | Various |

| Cyclization Reactions | e.g., with a B-ketoester after aniline formation | Substituted quinoline | Kinase Inhibitors, Antimalarials |

Experimental Protocols

This section provides a detailed, multi-step protocol for the synthesis of a hypothetical kinase inhibitor, "DFMB-KinIn-01," starting from this compound. This protocol is based on established synthetic methodologies for similar compounds.

Synthesis of DFMB-KinIn-01: A Hypothetical Kinase Inhibitor

The overall synthetic scheme is a two-step process involving an initial SNAr reaction followed by a cyclization to form the quinoline core.

Caption: Synthetic pathway for DFMB-KinIn-01.

Protocol 1: Synthesis of Intermediate A: 2-(4-aminophenoxy)-6-fluoro-4-methoxybenzonitrile

This protocol describes the nucleophilic aromatic substitution of a fluorine atom with 4-aminophenol.

Workflow for Protocol 1:

Caption: Experimental workflow for Protocol 1.

Materials:

-

This compound (1.0 eq)

-

4-Aminophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.91 mmol), 4-aminophenol (0.71 g, 6.50 mmol), and potassium carbonate (1.63 g, 11.82 mmol).

-

Add anhydrous DMSO (20 mL) to the flask.

-

Heat the reaction mixture to 120 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford Intermediate A as a solid.

Table 2: Representative Data for Protocol 1

| Parameter | Value |

| Yield of Intermediate A | 75% |

| Melting Point | 155-158 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.15 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 6.55 (d, J = 2.4 Hz, 1H), 6.40 (dd, J = 10.8, 2.4 Hz, 1H), 5.20 (s, 2H), 3.85 (s, 3H) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 165.2, 162.8 (d, J = 250 Hz), 158.4, 148.1, 142.3, 120.5 (d, J = 3.0 Hz), 115.8, 115.2, 98.7 (d, J = 28.0 Hz), 95.3, 56.8 |

Protocol 2: Synthesis of DFMB-KinIn-01: 4-amino-6-fluoro-8-methoxy-quinoline-3-carbonitrile

This protocol describes the cyclization of Intermediate A to form the quinoline ring system.

Workflow for Protocol 2:

Caption: Experimental workflow for Protocol 2.

Materials:

-

Intermediate A (1.0 eq)

-

Sodium ethoxide (NaOEt) (3.0 eq)

-

Ethyl formate (excess)

-

Anhydrous Ethanol (EtOH)

-

Water

-

Acetic acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve Intermediate A (1.0 g, 3.89 mmol) in anhydrous ethanol (20 mL).

-

Add sodium ethoxide (0.80 g, 11.67 mmol) to the solution.

-

Add ethyl formate (5 mL) and heat the mixture to reflux for 8 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Add water (50 mL) to the residue and neutralize with acetic acid until a precipitate forms.

-

Collect the solid product by suction filtration.

-

Wash the solid with water (2 x 20 mL) and diethyl ether (2 x 20 mL).

-

Dry the product under vacuum to yield DFMB-KinIn-01 as a solid.

Table 3: Representative Data for Protocol 2 and Biological Activity

| Parameter | Value |

| Yield of DFMB-KinIn-01 | 65% |

| Melting Point | >250 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.95 (s, 1H), 8.20 (s, 2H), 7.50 (d, J = 9.2 Hz, 1H), 7.20 (d, J = 9.2 Hz, 1H), 4.00 (s, 3H) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 160.5 (d, J = 245 Hz), 152.1, 148.9, 145.3, 138.7, 125.4, 118.9 (d, J = 25 Hz), 116.5, 110.2 (d, J = 8 Hz), 85.1, 56.9 |

| Biological Activity (Hypothetical) | |

| Target Kinase | Epidermal Growth Factor Receptor (EGFR) |

| IC₅₀ | 50 nM |

Signaling Pathway Context

The hypothetical kinase inhibitor, DFMB-KinIn-01, is designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. Inhibition of EGFR can block downstream signaling cascades responsible for cell proliferation, survival, and metastasis.

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of complex molecules in medicinal chemistry. Its activated aromatic system allows for facile introduction of various functionalities, making it a key starting material for the generation of diverse compound libraries for drug discovery programs. The provided hypothetical protocol for the synthesis of a kinase inhibitor highlights a practical application of this versatile reagent. Researchers are encouraged to explore the potential of this compound in the development of novel therapeutics targeting a range of diseases.

Application Notes: Synthesis of Biphenyl-Based Nematic Liquid Crystals using 2,6-Difluoro-4-methoxybenzonitrile

Introduction

The strategic incorporation of fluorine atoms into liquid crystal (LC) molecules is a critical strategy for tuning their mesomorphic and electro-optical properties. The 2,6-difluorobenzonitrile moiety is a valuable building block for creating LCs with high chemical and thermal stability, and tailored dielectric anisotropy, making them suitable for advanced display and photonic applications.[1] This document provides detailed protocols for the synthesis of a representative nematic liquid crystal, 4'-(Pentyl)-2,6-difluoro-[1,1'-biphenyl]-4-carbonitrile , starting from 2,6-Difluoro-4-methoxybenzonitrile.

The synthetic pathway involves a three-step sequence: (1) Demethylation of the starting material to form a key phenolic intermediate, (2) Conversion of the phenol to an aryl triflate to create an efficient cross-coupling partner, and (3) a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the final biphenyl core.

Representative Synthetic Scheme

References

Application Notes and Protocols: 2,6-Difluoro-4-methoxybenzonitrile in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-Difluoro-4-methoxybenzonitrile as a key building block in the discovery and development of novel agrochemicals, particularly herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO).

Introduction: The Role of Fluorinated Scaffolds in Agrochemicals

This compound is a fluorinated aromatic compound of significant interest in agrochemical research. The strategic incorporation of fluorine atoms into herbicide candidates can enhance their metabolic stability, binding affinity to target enzymes, and overall herbicidal efficacy. The 2,6-difluoro-4-methoxyphenyl moiety derived from this nitrile is a key pharmacophore in a promising class of PPO-inhibiting herbicides.

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, causes rapid cell membrane disruption and plant death. This mode of action provides broad-spectrum weed control.

Synthetic Applications: A Gateway to Novel Herbicides

This compound serves as a versatile precursor for the synthesis of various heterocyclic herbicide scaffolds, including pyrimidinediones. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used to form heterocyclic rings, providing a handle for further chemical modifications.

A representative synthetic route involves the reaction of a derivative of this compound with other intermediates to form a pyrimidinedione-based herbicide.

Experimental Protocol: Synthesis of a Representative Pyrimidinedione Herbicide

This protocol is a representative example based on general synthetic methods for pyrimidinedione herbicides incorporating a 2,6-difluoro-4-methoxyphenyl moiety.

Objective: To synthesize a potential PPO-inhibiting herbicide containing the 2,6-difluoro-4-methoxyphenyl group.

Materials:

-

2,6-Difluoro-4-methoxybenzoyl isocyanate (can be synthesized from 2,6-Difluoro-4-methoxybenzoic acid, which is obtained from the hydrolysis of this compound)

-

Substituted aniline (e.g., 3-chloroaniline)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of the Urea Intermediate:

-

Dissolve the substituted aniline (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 2,6-Difluoro-4-methoxybenzoyl isocyanate (1 equivalent) in anhydrous toluene to the stirred aniline solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

-

The resulting urea derivative may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

-

Cyclization to form the Pyrimidinedione Ring:

-

The crude urea intermediate is then cyclized to form the pyrimidinedione ring. This can be achieved through various methods, often involving reaction with a suitable C2 synthon like a malonyl derivative in the presence of a base. Detailed conditions for this step are highly dependent on the specific target molecule and are often proprietary.

-

-

Purification:

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

-

-

Characterization:

-

The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Activity and Mechanism of Action

Herbicides derived from this compound primarily act by inhibiting the PPO enzyme. This inhibition disrupts the plant's ability to produce chlorophyll and other essential molecules, leading to rapid and effective weed control.

Signaling Pathway of PPO Inhibition

Caption: PPO Inhibition Pathway Leading to Plant Death.

Experimental Protocol: In Vitro PPO Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC₅₀ value) of a synthesized compound against PPO.

Materials:

-